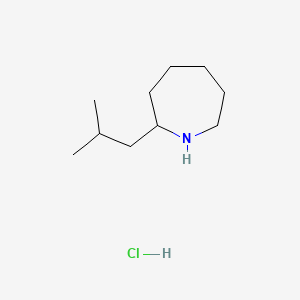

Hexahydro-2-isobutyl-1H-azepine Hydrochloride

Description

Properties

IUPAC Name |

2-(2-methylpropyl)azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)8-10-6-4-3-5-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODROEQYRFKKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-91-8 | |

| Record name | 1H-Azepine, hexahydro-2-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2-isobutyl-1H-azepine Hydrochloride typically involves the reaction of azepane with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors equipped with reflux condensers. The product is purified through crystallization or distillation to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2-isobutyl-1H-azepine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Sodium hydroxide, ammonia; reactions are often conducted in polar solvents like water or ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted azepane derivatives with various functional groups.

Scientific Research Applications

Hexahydro-2-isobutyl-1H-azepine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Hexahydro-2-isobutyl-1H-azepine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

Hexahydro-2-isobutyl-1H-azepine Hydrochloride belongs to the azepine-derived amine hydrochloride family. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Azepine Derivatives

Notes:

The methyl-propionate ester derivative (CAS: 25027-58-1) introduces steric hindrance and polar functional groups, altering receptor-binding specificity .

Functional Divergence :

- While Hexahydro-2-isobutyl-1H-azepine HCl and its isopropyl analog are research-grade intermediates, Oxazepam Hydrochloride is a clinically approved benzodiazepine with distinct pharmacological activity .

CAS Number Discrepancy :

- Two different CAS numbers (1346604-91-8 and 80053-55-0) are reported for Hexahydro-2-isobutyl-1H-azepine HCl, likely due to differences in synthesis routes or salt forms .

Research Findings and Industrial Relevance

- Synthetic Utility : The isobutyl-substituted azepine HCl is favored in asymmetric catalysis due to its rigid bicyclic structure, which stabilizes transition states in enantioselective reactions .

- Bioactivity : Preliminary studies suggest moderate binding affinity for serotonin receptors (5-HT₃), though less potent than clinical benzodiazepines like Oxazepam .

- Safety Profile : Unlike hexamethylene diisocyanate (CAS: 822-06-0), a hazardous isocyanate compound, azepine hydrochlorides are generally stable and low-risk under standard laboratory conditions .

Critical Notes

- Data Conflicts : Discrepancies in CAS numbers and molecular descriptors across sources highlight the need for verification via authoritative databases (e.g., PubChem, Reaxys).

- Niche Applications: While structurally similar to pharmaceuticals like Oxazepam, Hexahydro-2-isobutyl-1H-azepine HCl remains confined to preclinical research due to unoptimized pharmacokinetics .

Biological Activity

Hexahydro-2-isobutyl-1H-azepine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of azepane, characterized by its saturated cyclic structure. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the cholinergic and serotonergic pathways. These interactions suggest potential therapeutic applications in treating conditions such as anxiety, depression, and cognitive impairments.

- Cholinergic System : The compound has been associated with modulation of the cholinergic system, which plays a critical role in memory and learning processes. It may act as an antagonist to certain muscarinic receptors, potentially influencing cognitive functions and behavioral responses .

- Serotonergic System : Preliminary studies suggest that this compound may also interact with serotonin receptors, impacting mood regulation and anxiety levels .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific biological targets:

- Neurotransmitter Release : The compound has been shown to modulate the release of neurotransmitters such as acetylcholine and serotonin in neuronal cultures, indicating its potential role in synaptic transmission .

- Cell Viability Assays : Studies have evaluated its cytotoxic effects on various cell lines, revealing dose-dependent responses that warrant further exploration for therapeutic applications.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

| Study Type | Model Used | Key Findings |

|---|---|---|

| Behavioral Study | Rodent Models | Altered anxiety-like behaviors; potential anxiolytic effects observed. |

| Cognitive Study | Morris Water Maze | Improved memory retention in treated groups compared to controls. |

These findings support the hypothesis that this compound may enhance cognitive functions while alleviating anxiety symptoms.

Patent Applications

Several patents highlight the synthesis methods and potential therapeutic uses of hexahydro derivatives, indicating ongoing research into their pharmacological profiles. For instance, one patent discusses its use as a precursor in synthesizing dual pharmacophores targeting both PDE4 and muscarinic receptors, which could lead to novel treatment options for neurodegenerative diseases .

Q & A

Advanced Research Question

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 60°C for 24 hours. Analyze degradation products via HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and UV detection at 254 nm.

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset at ~200°C).

- Impurity profiling : Use LC-MS to identify hydrolytic byproducts (e.g., ring-opened amines) .

How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Advanced Research Question

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from peer-reviewed studies. For example, IC₅₀ variations may arise from differences in solvent polarity (DMSO vs. aqueous buffers).

- Replicate key experiments : Standardize protocols (e.g., ATP-based viability assays) and validate using reference compounds (e.g., positive controls like doxorubicin) .

What chromatographic techniques are optimal for separating (Z)- and (E)-isomers of this compound?

Advanced Research Question

- HPLC method : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Monitor resolution (R ≥ 1.5) and peak symmetry.

- Validation parameters : Include linearity (R² ≥ 0.995), precision (%RSD < 2.0), and limit of detection (LOD < 0.1 µg/mL) .

How can researchers design experiments to assess the compound’s role in modulating protein-ligand interactions?

Advanced Research Question

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) on sensor chips. Measure binding kinetics (ka, kd) at varying compound concentrations (1 nM–100 µM).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during critical steps like cyclization.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) and reduce variability .

How does this compound compare structurally and functionally to related azepine derivatives?

Advanced Research Question

| Compound | Structural Feature | Functional Difference |

|---|---|---|

| Hexahydro-3,3,5-trimethyl-1H-azepine HCl | Additional methyl groups | Enhanced lipophilicity (logP +0.5) |

| 1-Azaspiro[4.5]decan-8-ol HCl | Spirocyclic hydroxyl group | Broader enzyme inhibition profile |

What are the best practices for validating analytical methods in compliance with ICH guidelines?

Advanced Research Question

- Specificity : Demonstrate baseline separation of the analyte from impurities (e.g., USP tailing factor < 2.0).

- Accuracy : Spike recovery studies (98–102%) using placebo matrices.

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1) .

How can computational modeling predict the metabolic pathways of this compound?

Advanced Research Question

- In silico tools : Use ADMET Predictor™ or Schrödinger’s QikProp to simulate Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation).

- Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.